4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Lipophilicity Partition Coefficient Membrane Permeability

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS 198973-09-0) is a pyridine derivative featuring a reactive chloromethyl group at the 4-position and methyl substituents at the 2- and 6-positions, supplied as a hydrochloride salt. The 2,6-dimethyl substitution introduces steric hindrance around the pyridine nitrogen, reducing nucleophilic interference at that site during alkylation reactions , while the hydrochloride form enhances stability and handling relative to the free base.

Molecular Formula C8H11Cl2N
Molecular Weight 192.08 g/mol
CAS No. 198973-09-0
Cat. No. B3049239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
CAS198973-09-0
Molecular FormulaC8H11Cl2N
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CCl.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-6-3-8(5-9)4-7(2)10-6;/h3-4H,5H2,1-2H3;1H
InChIKeyWPUGKCDNYQMSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS 198973-09-0): A Sterically Hindered Pyridine Electrophile for Controlled Functionalization


4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS 198973-09-0) is a pyridine derivative featuring a reactive chloromethyl group at the 4-position and methyl substituents at the 2- and 6-positions, supplied as a hydrochloride salt . The 2,6-dimethyl substitution introduces steric hindrance around the pyridine nitrogen, reducing nucleophilic interference at that site during alkylation reactions , while the hydrochloride form enhances stability and handling relative to the free base .

Why 4-(Chloromethyl)-2,6-dimethylpyridine Hydrochloride Cannot Be Replaced by Simpler Chloromethylpyridines


Generic substitution with unsubstituted 4-(chloromethyl)pyridine or positional isomers fails to replicate the performance profile of 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride. The 2,6-dimethyl groups impart significant steric hindrance that suppresses undesired N-alkylation of the pyridine nitrogen, directing reactivity exclusively to the chloromethyl site [1]. Additionally, the hydrochloride salt form provides a defined stoichiometric composition and improved solid-state stability that the free base or other salt forms lack . These structural features translate into measurably higher lipophilicity (LogP 3.24 vs. 2.62 for the unsubstituted analog) , directly impacting solubility behavior in biphasic reaction systems and membrane permeability in biological applications.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS 198973-09-0)


LogP Lipophilicity Advantage Over Unsubstituted 4-(Chloromethyl)pyridine Hydrochloride

4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride exhibits a calculated LogP of 3.23920, which is significantly higher than the LogP of 2.62240 reported for 4-(chloromethyl)pyridine hydrochloride, the direct analog lacking the 2,6-dimethyl groups [1]. This 0.62 log unit increase corresponds to an approximately 4.2-fold higher octanol-water partition coefficient, indicating substantially enhanced lipophilicity .

Lipophilicity Partition Coefficient Membrane Permeability

Hydrochloride Salt Form Enables Defined Stoichiometry and Enhanced Storage Stability

The hydrochloride salt (CAS 198973-09-0) has a defined molecular weight of 192.09 g/mol and requires storage under inert atmosphere at -20°C to maintain stability . In contrast, the free base (CAS 120739-87-9) has a molecular weight of 155.62 g/mol and lacks the protonated nitrogen that confers crystalline solid properties [1]. The salt form provides a precise stoichiometric composition essential for reproducible reaction yields, whereas the free base exists as an oil under ambient conditions .

Salt Form Selection Stability Handling

Steric Hindrance from 2,6-Dimethyl Groups Suppresses Undesired N-Alkylation

The presence of methyl groups at the 2- and 6-positions introduces significant steric hindrance around the pyridine nitrogen. This steric effect is quantified by a steric retardation factor (Az) of approximately 2.8 for 2,6-dimethylpyridine ligands compared to unsubstituted pyridine [1]. In practical alkylation reactions, this translates to >95% C-alkylation (at the chloromethyl site) versus N-alkylation, whereas unsubstituted 4-(chloromethyl)pyridine can undergo competing N-alkylation under similar conditions .

Regioselectivity Steric Hindrance N-Alkylation

Documented Synthetic Yield: 88% for Chlorination of (2,6-Dimethyl-4-pyridyl)methanol

A validated synthetic procedure for the free base reports an 88% yield for the chlorination of 2,6-dimethyl-4-pyridinemethanol using thionyl chloride in dichloromethane at 20°C for 21 hours . While direct comparative yield data for the unsubstituted analog under identical conditions is not available, this high yield demonstrates the synthetic accessibility of the 2,6-dimethyl scaffold and provides a benchmark for process optimization .

Synthetic Efficiency Reaction Yield Chlorination

Predicted pKa Differentiation from 2,6-Dimethylpyridine (Lutidine) Core

The parent 2,6-dimethylpyridine (2,6-lutidine) has an experimentally determined pKa of 6.7 [1]. Introduction of the 4-chloromethyl substituent lowers the predicted pKa to approximately 4.7-4.9 , reflecting the electron-withdrawing effect of the chloromethyl group. This pKa shift alters the protonation state of the pyridine nitrogen under physiological or mildly acidic conditions relative to lutidine itself, which is fully protonated only below pH 6.7.

Basicity pKa Protonation State

High-Value Application Scenarios for 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride


Synthesis of Sterically Shielded Ligands for Transition Metal Catalysis

The 2,6-dimethyl substitution creates a sterically encumbered environment around the pyridine nitrogen, making this compound an ideal precursor for non-coordinating or hemilabile ligands in cross-coupling catalysis . The chloromethyl handle allows for facile attachment of phosphine, carbene, or other donor moieties without risking N-alkylation side reactions. The hydrochloride salt ensures accurate stoichiometry during ligand synthesis .

Construction of Lipophilic Pharmacophores Requiring Enhanced Membrane Permeability

With a LogP of 3.24, this compound imparts significant lipophilicity when incorporated into drug-like scaffolds . This property is particularly valuable for CNS-targeted agents or compounds requiring passive diffusion across lipid bilayers. The chloromethyl group serves as a versatile electrophilic anchor for linking the pyridine core to diverse pharmacophoric elements.

Multi-Step Synthesis of Heterocyclic Frameworks Requiring Precise Molar Equivalents

The hydrochloride salt form (MW 192.09) provides a well-defined, solid-state reagent that can be accurately weighed for stoichiometric reactions . This is critical in multi-step syntheses where maintaining precise molar ratios is essential for reproducibility and yield. The compound's storage at -20°C under inert atmosphere ensures long-term stability for process development and scale-up .

Preparation of Pyridine-Containing Polymers and Materials with Controlled Hydrophobicity

The combination of a reactive chloromethyl group and enhanced lipophilicity makes this compound a valuable monomer or chain-end modifier for polymer synthesis . The 2,6-dimethyl groups also suppress unwanted coordination of the pyridine nitrogen to metal catalysts during polymerization reactions.

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